molecular formula C18H16O4 B278970 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

Cat. No. B278970
M. Wt: 296.3 g/mol
InChI Key: UHOLMGMHDSTXNP-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, also known as EPCO, is a synthetic compound that has been the subject of research in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, particularly in its potential use as a therapeutic agent for certain diseases.

Mechanism Of Action

The exact mechanism of action of 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory molecules. Additionally, 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and physiological effects:
Studies have shown that 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has a variety of biochemical and physiological effects. 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory properties and can reduce the production of inflammatory molecules. 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has also been shown to have antioxidant properties and can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one in laboratory experiments is its synthetic nature, which allows for precise control over the chemical structure and purity of the compound. Additionally, 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to be relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one in laboratory experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several potential future directions for research on 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one. One area of interest is in the development of 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one derivatives that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one and to identify potential targets for its use in the treatment of disease. Finally, clinical trials are needed to determine the safety and efficacy of 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one in humans.

Synthesis Methods

The synthesis of 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one involves the reaction between 2-hydroxy-2,4,6-cycloheptatrien-1-one and 2-ethoxyphenyl acetic acid. The reaction is carried out in the presence of a catalyst and under specific conditions of temperature and pressure. The resulting product is then purified using various techniques, including column chromatography and recrystallization.

Scientific Research Applications

3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Product Name

3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

3-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H16O4/c1-2-22-17-10-6-3-7-13(17)11-12-15(19)14-8-4-5-9-16(20)18(14)21/h3-12H,2H2,1H3,(H,20,21)/b12-11+

InChI Key

UHOLMGMHDSTXNP-VAWYXSNFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C(=O)C=CC=C2)O

SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC=C2)O

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=C(C(=O)C=CC=C2)O

Origin of Product

United States

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